molecular formula C20H23N5OS B2556305 6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775544-33-6

6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2556305
CAS No.: 1775544-33-6
M. Wt: 381.5
InChI Key: STUXFNGGNCGXKA-UHFFFAOYSA-N
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Description

6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the pyrrolidin-1-yl group and the 4-(methylsulfanyl)phenylmethyl group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine structure.

    Indole Derivatives: Compounds with similar biological activities and applications.

Uniqueness

6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-13-25-18(19(22-14)24-9-3-4-10-24)11-17(23-25)20(26)21-12-15-5-7-16(27-2)8-6-15/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXFNGGNCGXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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